

Quinotolast receptor binding affinity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Quinotolast
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An In-Depth Technical Guide to Determining the Receptor Binding Affinity of Novel Modulators: A Case Study Approach with **Quinotolast**

Executive Summary

Quinotolast, originally developed as a mast cell stabilizer with anti-allergic and anti-ulcer properties, represents a class of compounds with well-defined functional activity but an incompletely characterized molecular mechanism.[1] While its ability to inhibit histamine release from peritoneal cells is documented, its direct molecular target remains elusive.[1] This guide provides a comprehensive framework for the scientific community, particularly researchers in drug development, on how to approach a compound like **Quinotolast**. It outlines the critical path from an uncharacterized, functionally active molecule to a fully profiled ligand with quantified receptor binding affinity.

This document is not a conventional report on known binding data for **Quinotolast**. Instead, it serves as an in-depth methodological whitepaper. We will use **Quinotolast** as a central case study to detail the necessary experimental strategies for target identification and, subsequently, the rigorous quantification of its binding affinity. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and emphasizes a multi-assay approach to ensure data integrity and reproducibility. For illustrative purposes, we will

use the G-protein coupled receptor GPR35 as a hypothetical target to demonstrate key binding assays and functional validation workflows.

Part 1: The Imperative of Target Identification and Binding Affinity

Quinotolast: From Functional Activity to the Quest for a Molecular Target

Quinotolast (also known as FK021) was identified as a potent, orally active inhibitor of type I allergic reactions, functioning as a mast cell stabilizer.[1] Its development has since been discontinued, yet it serves as a valuable archetype for many compounds in discovery pipelines: those with a compelling physiological effect but an unknown direct binding partner.[2] Understanding the specific receptor interaction is paramount for mechanism-based drug design, predicting off-target effects, and developing more potent and selective next-generation compounds. Recent computational studies have suggested potential interactions with targets like inorganic pyrophosphatase 1 (PPA1), but such hypotheses require rigorous experimental validation.[2]

The Cornerstone of Pharmacology: Understanding Binding Affinity

Binding affinity is the measure of the strength of the interaction between a ligand (e.g., a drug molecule like **Quinotolast**) and its molecular target (e.g., a receptor).[3][4] It is a critical parameter in drug development, influencing potency, selectivity, and duration of action.[3] Affinity is typically reported by the equilibrium dissociation constant (KD), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[3]

- A lower KD value signifies a higher binding affinity, meaning the ligand binds more tightly to its target.[3]
- The affinity constant (Ka) is the reciprocal of the dissociation constant (1/KD).[5]
- In competitive binding assays, the inhibitory constant (Ki) is determined, which reflects the affinity of the competing ligand for the receptor.

Quantifying these values is not merely an academic exercise; it is fundamental to building a robust structure-activity relationship (SAR) and making informed decisions in lead optimization. [3]

Part 2: De-orphanizing the Target: Methodological Blueprint

Before any detailed binding affinity studies can be conducted, the primary molecular target must be identified. This process, often termed "target deconvolution" or "de-orphanization," is a critical first step. While a full exploration is beyond the scope of this guide, key strategies include affinity chromatography coupled with mass spectrometry, photo-affinity labeling, and computational prediction models.

For the purpose of illustrating the core methodologies of this guide, we will proceed with a hypothetical scenario: we have identified the G-protein coupled receptor 35 (GPR35) as a putative high-affinity target for **Quinotolast**. GPR35 is a receptor expressed in immune and gastrointestinal tissues, and its activation is linked to complex signaling cascades, making it a plausible candidate for mediating anti-allergic or mucosal-protective effects.[6][7]

Part 3: The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are considered the benchmark for their sensitivity and robustness in quantifying receptor-ligand interactions.[8][9] They directly measure the binding of a radioactively labeled ligand to a receptor preparation.

Principles and Experimental Logic

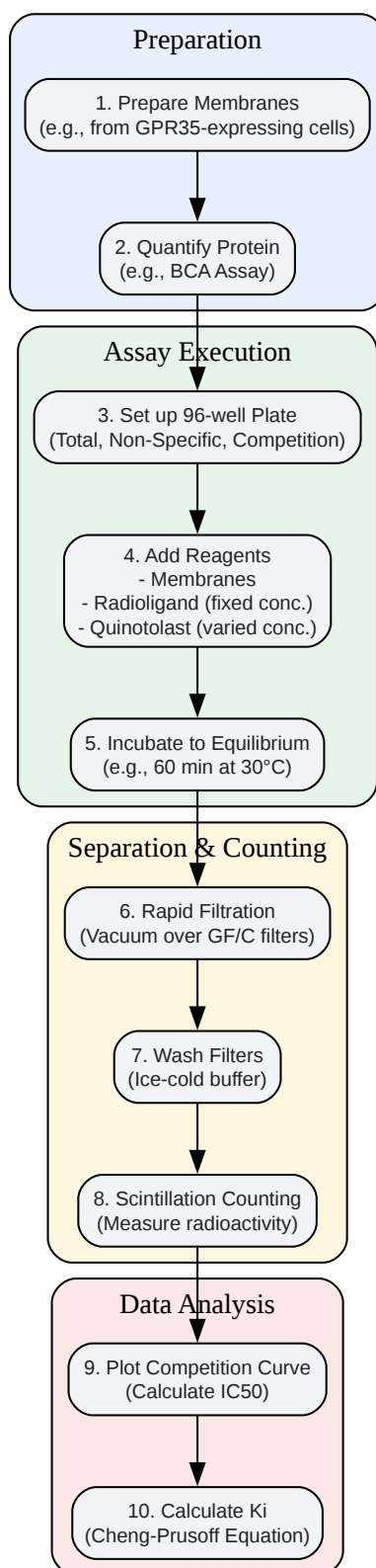
These assays rely on incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a small amount of a high-affinity radioligand. The core principle is to separate the receptor-bound radioligand from the unbound radioligand and then quantify the bound radioactivity.[8]

There are two primary types of radioligand assays:

- Saturation Assays: Used to determine the receptor density (B_{max}) and the radioligand's dissociation constant (K_D) by incubating the receptor with increasing concentrations of the radioligand.[8]
- Competition Assays: Used to determine the affinity (K_i) of an unlabeled test compound (e.g., **Quinotolast**). Here, a fixed concentration of radioligand is incubated with varying concentrations of the unlabeled competitor.[8]

Experimental Workflow: Competition Binding Assay

The following diagram and protocol outline the workflow for determining the K_i of **Quinotolast** for its hypothetical target, GPR35.



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Caption: Workflow for a radioligand competition binding assay.

Detailed Step-by-Step Protocol: Competition Binding Assay

This protocol is a generalized procedure and must be optimized for the specific receptor and radioligand used.[\[10\]](#)[\[11\]](#)

A. Membrane Preparation:

- Culture cells expressing the target receptor (e.g., HEK293 cells transfected with human GPR35).
- Harvest cells and wash with ice-cold PBS.
- Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[\[10\]](#)
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[\[10\]](#)
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in a suitable buffer, potentially with a cryoprotectant like 10% sucrose, and determine the protein concentration using a standard method like the BCA assay.[\[10\]](#)
- Store membrane aliquots at -80°C until use.

B. Assay Procedure (96-well plate format):

- On the day of the assay, thaw the membrane preparation on ice and dilute to the desired final protein concentration (e.g., 10-50 μ g/well) in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[\[10\]](#)

- Prepare serial dilutions of the test compound (**Quinotolast**) over a wide concentration range (e.g., 10^{-11} M to 10^{-5} M).
- To each well of a 96-well plate, add reagents in the following order for a final volume of 250 μ L:
 - Total Binding (TB): 150 μ L membranes, 50 μ L buffer, 50 μ L radioligand.
 - Non-Specific Binding (NSB): 150 μ L membranes, 50 μ L of a high concentration of a known unlabeled ligand (saturating concentration), 50 μ L radioligand.
 - Competition: 150 μ L membranes, 50 μ L of **Quinotolast** dilution, 50 μ L radioligand.[10]
- Incubate the plate, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

C. Filtration and Counting:

- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]
- Quickly wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove unbound radioligand.[10]
- Dry the filters and place them into scintillation vials with a scintillation cocktail.[10]
- Quantify the radioactivity (counts per minute, CPM) using a scintillation counter.[11]

D. Data Analysis:

- Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
- Plot the percentage of specific binding against the logarithm of the **Quinotolast** concentration.

- Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of **Quinotolast** that inhibits 50% of the specific radioligand binding).[11]
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$ where [L] is the concentration of the radioligand used and K_d is the dissociation constant of the radioligand for the receptor.[10]

Part 4: Alternative and Complementary Methodologies

While radioligand assays are powerful, concerns over radioactive waste and handling have spurred the development of alternative, non-radioactive techniques.[12][13] These methods are often performed in real-time and can provide additional kinetic and thermodynamic data.

Technique	Principle	Key Output(s)	Advantages	Disadvantages
Surface Plasmon Resonance (SPR)	Measures changes in the refractive index at a sensor surface as an analyte binds to an immobilized ligand.[3]	KD, kon, koff	Label-free, real-time kinetics.[12]	Requires immobilization of one partner, which can affect activity.
Isothermal Titration Calorimetry (ITC)	Measures the heat change that occurs when a ligand binds to its target in solution. [3]	KD, ΔH , ΔS , Stoichiometry	Label-free, provides full thermodynamic profile.[3]	Requires large amounts of pure protein, lower throughput.
Fluorescence Polarization (FP)	Measures the change in the tumbling rate of a fluorescently labeled ligand as it binds to a larger protein. [12][14]	KD, Ki	Homogeneous (in-solution) assay, high throughput.	Requires fluorescent labeling of a ligand; potential for interference. [15]
Microscale Thermophoresis (MST)	Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[16]	KD	Low sample consumption, can be used in complex biological matrices like cell lysates.[16]	Requires fluorescent labeling of one partner.

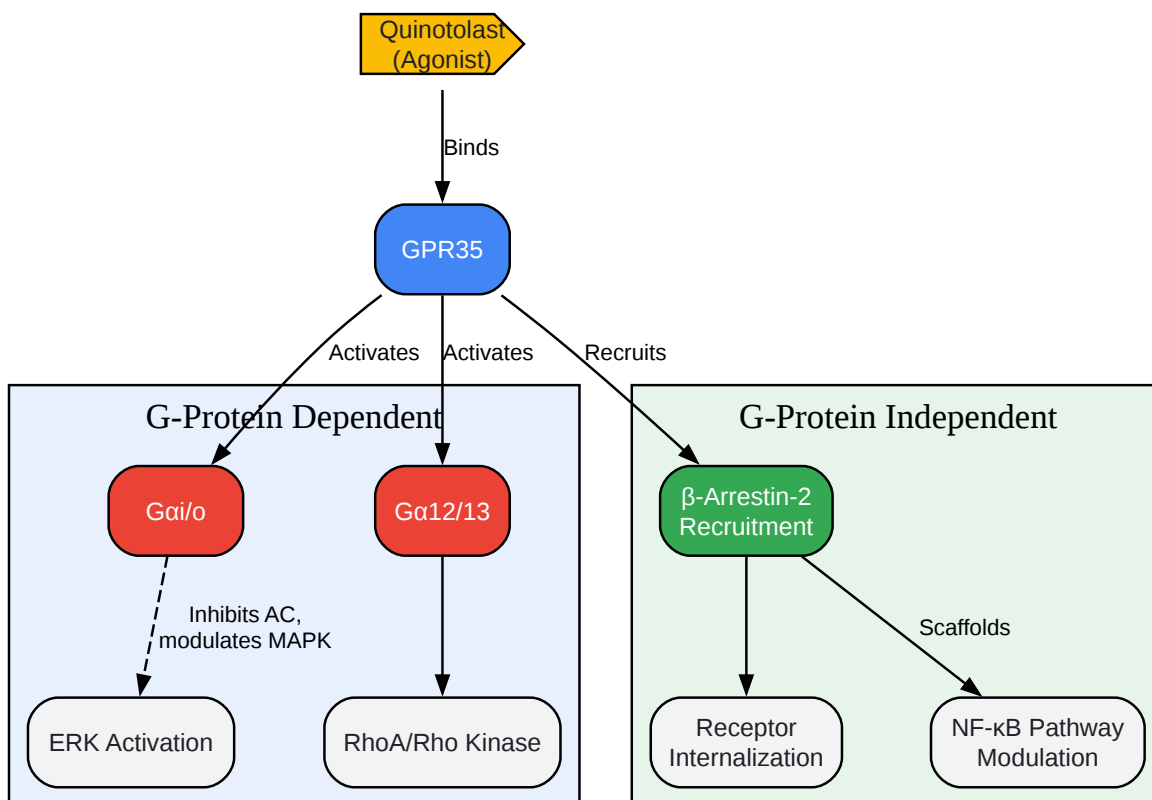
Causality in Method Selection: The choice of method depends on the scientific question. For high-throughput screening, FP is often preferred. For a deep thermodynamic understanding of the binding event, ITC is unparalleled.[3] For detailed on- and off-rate kinetics, SPR is the method of choice.[3] A robust drug discovery program will often use multiple orthogonal methods to validate findings.

Part 5: Linking Binding to Function: Downstream Validation

Demonstrating that **Quinotolast** binds to our hypothetical target, GPR35, is only part of the story. The next critical step is to show that this binding event translates into a functional cellular response. This is a key aspect of a self-validating system.

GPR35 Signaling Pathways

GPR35 activation can trigger multiple downstream pathways. It is known to couple to G α 12/13 and G α i/o G-proteins and can also signal independently of G-proteins via β -arrestin recruitment.[7][17][18] This complex signaling provides multiple avenues for functional validation.



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Caption: Simplified signaling pathways of the GPR35 receptor.

Key Functional Assays

- [³⁵S]GTPγS Binding Assay: This functional assay directly measures G-protein activation. In the presence of an agonist like **Quinotolast**, the Gα subunit releases GDP and binds the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated radioactivity is proportional to G-protein activation.[19][20] This assay can confirm whether **Quinotolast** is an agonist, antagonist, or inverse agonist at GPR35.
- β-Arrestin Recruitment Assay: Many modern assays, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC), measure the recruitment of β-arrestin to the activated receptor.[20][21] This provides a readout for G-protein-independent signaling and is a common method for screening GPCR ligands.

- Calcium Mobilization Assay: While GPR35 does not primarily couple to Gαq, co-transfection with chimeric G-proteins can redirect its signaling to the phospholipase C pathway, resulting in a measurable release of intracellular calcium.[20][22] This is a high-throughput method for detecting receptor activation.

Conclusion

Determining the receptor binding affinity of a compound like **Quinotolast** is a multi-stage process that begins with robust target identification and culminates in a quantitative assessment of binding, kinetics, and functional activity. This guide provides a technical and logical framework for this endeavor. By employing the gold-standard radioligand competition assay and complementing it with modern, non-radioactive techniques, researchers can build a comprehensive binding profile. Furthermore, linking this binding event to downstream functional consequences through assays like GTPyS binding or β-arrestin recruitment is essential for validating the physiological relevance of the interaction. This integrated, multi-assay approach ensures scientific rigor and provides the high-quality data necessary to drive successful drug development programs.

References

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Wikipedia. (2024). Ligand binding assay. Retrieved from [\[Link\]](#)
- Inxight Drugs. (n.d.). **QUINOTOLAST**. Retrieved from [\[Link\]](#)
- Wang, R., et al. (2025). GPR35-mediated metabolic reprogramming promotes tumorigenesis in digestive cancers. *Gastroenterology Research*.
- BenchChem. (2025).
- Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. *Bio-protocol*, 4(16), e1196.
- Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [\[Link\]](#)
- Wikipedia. (2024). GPR35. Retrieved from [\[Link\]](#)

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. *American Journal of Physiology-Lung Cellular and Molecular Physiology*, 265(4), L421-L429.
- Yang, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. *Frontiers in Immunology*, 14, 1289133.
- Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. *Chemical Science*.
- bioRxiv. (2025). G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells.
- Southern, C., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35.
- Lounnas, N., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. *Scientific Reports*, 12(1), 5410.
- Ruiz, J. (2009). Mechanism of action of and resistance to quinolones. *Microbial Biotechnology*, 2(1), 41-41.
- Appling, F. A., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. *Methods in Molecular Biology*, 1485, 167-185.
- Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [[Link](#)]
- Patsnap Synapse. (2026). **Quinotolast** - Drug Targets, Indications, Patents. Retrieved from [[Link](#)]
- Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Zhang, J. H., & Xie, X. (2003). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. *Acta pharmacologica Sinica*, 24(4), 295-300.
- Zhang, J. (2011). Recent progress in assays for GPCR drug discovery. *Acta pharmacologica Sinica*, 32(11), 1313-1316.
- Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. *Biochemistry*, 53(10), 1565-1574.
- Milligan, G. (2011). GPR35 as a Novel Therapeutic Target. *Current Topics in Medicinal Chemistry*, 11(6), 653-665.
- Wikipedia. (2024). Quinolone antibiotic. Retrieved from [[Link](#)]
- MDPI. (2025). Utilization of AhR and GPR35 Receptor Ligands as Superfoods in Cancer Prevention for Individuals with IBD.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR35. Retrieved from [[Link](#)]
- Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. *British Journal of Pharmacology*, 162(3), 733-748.
- National Center for Biotechnology Information. (n.d.). **Quinotolast**. PubChem Compound Database. Retrieved from [[Link](#)]
- Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube.
- Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. *Molecules*, 25(23), 5658.
- Lopatkin, A. J., et al. (2021). Drug-target binding quantitatively predicts optimal antibiotic dose levels in quinolones. *PLOS Biology*, 19(6), e3001217.
- Heynen-Genel, S., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. *ACS Medicinal Chemistry Letters*, 3(2), 139-144.
- Cosi, C., et al. (2011). G-protein coupled receptor 35 (GPR35) activation and inflammatory pain: Studies on the antinociceptive effects of kynurenic acid and zaprinast. *Neuropharmacology*, 60(7-8), 1232-1239.
- Du, X., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. *International Journal of Molecular Sciences*, 24(13), 10557.
- Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. *PLOS ONE*, 13(5), e0197734.
- Taylor & Francis Online. (n.d.). Binding affinity – Knowledge and References. Retrieved from [[Link](#)]

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Sources

- [1. QUINOTOLAST \[drugs.ncats.io\]](#)
- [2. Quinotolast - Drug Targets, Indications, Patents - Synapse \[synapse.patsnap.com\]](#)

- [3. Binding Affinity | Malvern Panalytical \[malvernpanalytical.com\]](#)
- [4. taylorandfrancis.com \[taylorandfrancis.com\]](#)
- [5. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. GPR35 - Wikipedia \[en.wikipedia.org\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. giffordbioscience.com \[giffordbioscience.com\]](#)
- [9. journals.physiology.org \[journals.physiology.org\]](#)
- [10. giffordbioscience.com \[giffordbioscience.com\]](#)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [12. Ligand binding assay - Wikipedia \[en.wikipedia.org\]](#)
- [13. biocompare.com \[biocompare.com\]](#)
- [14. dda.creative-bioarray.com \[dda.creative-bioarray.com\]](#)
- [15. Receptor-Ligand Binding Assays \[labome.com\]](#)
- [16. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. GPR35 acts a dual role and therapeutic target in inflammation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. G protein-coupled receptor 35 \(GPR35\) stimulation reduces osteoclast activity in primary human bone cells | bioRxiv \[biorxiv.org\]](#)
- [19. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. GPR35 as a Novel Therapeutic Target - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. Utilization of AhR and GPR35 Receptor Ligands as Superfoods in Cancer Prevention for Individuals with IBD \[mdpi.com\]](#)
- [To cite this document: BenchChem. \[Quinotolast receptor binding affinity\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b011096/docs#quinotolast-receptor-binding-affinity\]](#)

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